

Application Notes: BSA-Cy5.5 in Live-Cell Imaging

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Compound of Interest

Compound Name: Bovine Serum Albumin-Cy5.5

Cat. No.: B15602774

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Introduction

Bovine Serum Albumin (BSA) conjugated with the cyanine dye Cy5.5 (BSA-Cy5.5) is a powerful tool for live-cell and in vivo imaging. BSA, a protein derived from cows, is widely used as a drug carrier due to its biocompatibility, biodegradability, and non-immunogenicity.[1][2][3] When conjugated to Cy5.5, a near-infrared (NIR) fluorescent dye, it becomes a highly effective probe for a variety of biological investigations.[4][5][6]

The Cy5.5 dye emits light in the near-infrared spectrum, which offers significant advantages for imaging, including deeper tissue penetration and minimal background autofluorescence from biological materials.[4] This makes BSA-Cy5.5 particularly well-suited for sensitive in vivo imaging and tracking of biological molecules in complex environments.[4]

Key Applications

- **Cellular Uptake and Endocytosis Studies:** BSA-Cy5.5 is an excellent probe for visualizing and quantifying the process of endocytosis in real-time.[7][8] Its uptake can be monitored to study the dynamics of cellular internalization and the effects of various treatments on these pathways.[7][9]
- **Vascular Permeability Assessment:** The probe can be used to measure the leakiness of blood vessels, a critical factor in conditions like cancer and inflammation. By tracking the extravasation of BSA-Cy5.5 from blood vessels into surrounding tissues, researchers can quantify changes in vascular permeability.[10][11]

- **Tumor Targeting and Drug Delivery:** Due to the enhanced permeability and retention (EPR) effect in tumors, BSA-based nanoparticles can passively accumulate in tumor tissues.[\[7\]](#) BSA-Cy5.5 is used to visualize this accumulation, assess the targeting efficiency of drug delivery systems, and monitor therapeutic responses in vivo.[\[12\]](#)[\[13\]](#)
- **Nanocarrier Research:** As BSA is a natural carrier protein, BSA-Cy5.5 serves as a model to study the pharmacokinetics and biodistribution of albumin-based drug delivery systems.[\[3\]](#)
[\[14\]](#)

Probe Characteristics and Imaging Parameters

Quantitative data for BSA-Cy5.5 and typical imaging parameters are summarized below for easy reference.

Parameter	Value / Range	Reference(s)
BSA Properties		
Molecular Weight	~69.3 kDa	
Cy5.5 Dye Properties		
Excitation Maximum (Ex)	~675 - 678 nm	[15][16]
Emission Maximum (Em)	~694 - 695 nm	[15][16]
Conjugate Properties		
Labeling Ratio	2-7 Cy5.5 dyes per BSA molecule	[16]
Live-Cell Imaging		
Typical Concentration	0.5 μ M - 10 μ g/mL	[17][18]
Incubation Time	15 minutes - 2 hours	[7][18]
Imaging System	Confocal, Multiphoton, or Whole-body NIR imagers	[10][12][17]
In Vivo Imaging		
Laser Wavelength	615-665 nm (Excitation), 695-770 nm (Emission)	[12]

Experimental Protocols

Here are detailed protocols for common applications of BSA-Cy5.5 in live-cell imaging.

Protocol 1: General Live-Cell Imaging of BSA-Cy5.5 Uptake

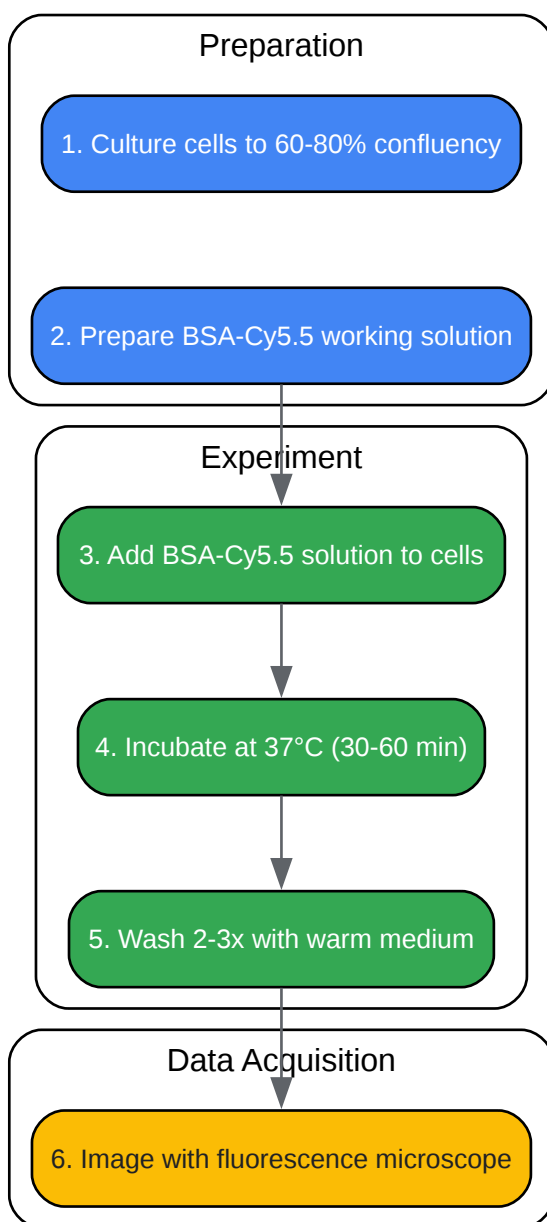
This protocol provides a basic workflow for observing the internalization of BSA-Cy5.5 by cultured cells.

Materials:

- BSA-Cy5.5 conjugate
- Cultured cells (e.g., HeLa, U87, endothelial cells) seeded on glass-bottom dishes or coverslips
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Live-cell imaging medium (e.g., HBSS or phenol red-free medium)
- Fluorescence microscope equipped for NIR imaging

Procedure:

- Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging dish or coverslip.
- Prepare BSA-Cy5.5 Solution: Dilute the BSA-Cy5.5 stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 5 µg/mL).
- Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the BSA-Cy5.5 working solution to the cells.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. Protect from light.
- Washing: Remove the labeling solution and wash the cells 2-3 times with warm live-cell imaging medium to remove unbound conjugate.
- Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Immediately image the cells using a fluorescence microscope with appropriate filters for Cy5.5 (Ex: ~650 nm, Em: ~700 nm). Acquire images over time to observe dynamic processes.



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Caption: General workflow for live-cell imaging of BSA-Cy5.5 uptake.

Protocol 2: Monitoring Endocytosis of BSA-Cy5.5

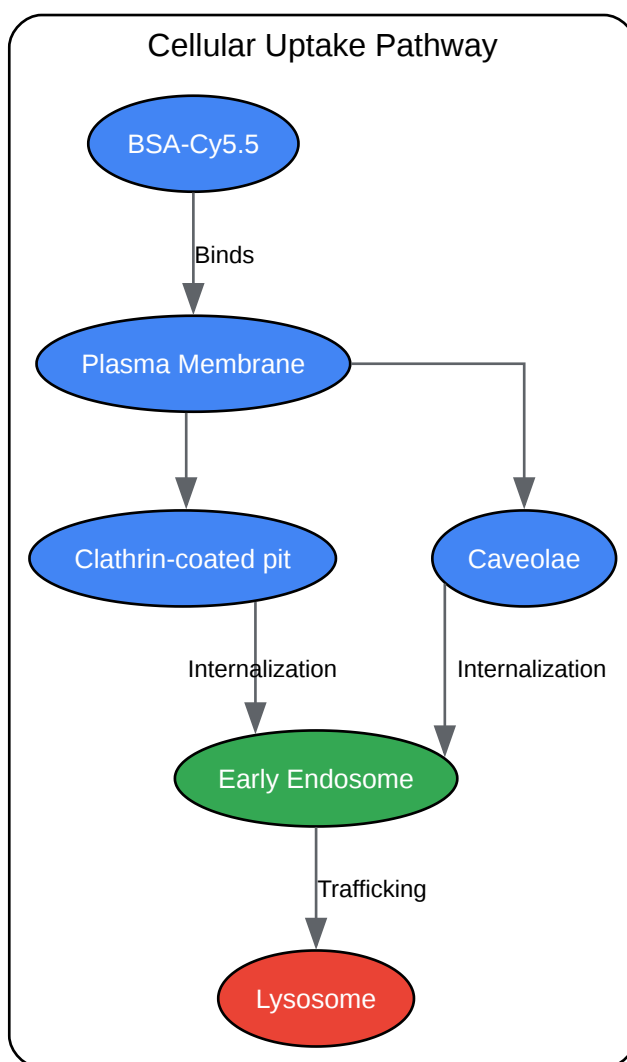
This protocol builds on the general procedure to specifically investigate the endocytic pathway.

Materials:

- All materials from Protocol 1
- Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis)
- DMSO (vehicle for inhibitors)

Procedure:

- Cell Preparation: Seed cells in multiple wells or dishes to allow for control and inhibitor-treated groups.
- Inhibitor Pre-treatment (Optional): To investigate specific uptake pathways, pre-treat cells with an endocytosis inhibitor (e.g., 30 μ M chlorpromazine for 1 hour) or a vehicle control (e.g., DMSO) in culture medium.
- Labeling: Remove the pre-treatment medium. Add the BSA-Cy5.5 working solution (prepared in medium with or without the inhibitor) to the cells.
- Incubation: Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C to create a time-course.
- Washing: At each time point, remove the labeling solution and wash cells 3 times with ice-cold PBS to stop endocytosis and remove surface-bound probe.
- Imaging: Add fresh live-cell imaging medium. Image the cells immediately to quantify the amount of internalized BSA-Cy5.5. Compare the fluorescence intensity between control and inhibitor-treated cells.



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Caption: Simplified diagram of endocytic pathways for BSA-Cy5.5 uptake.

Protocol 3: In Vitro Vascular Permeability Assay

This protocol describes how to model vascular permeability using a transwell system.

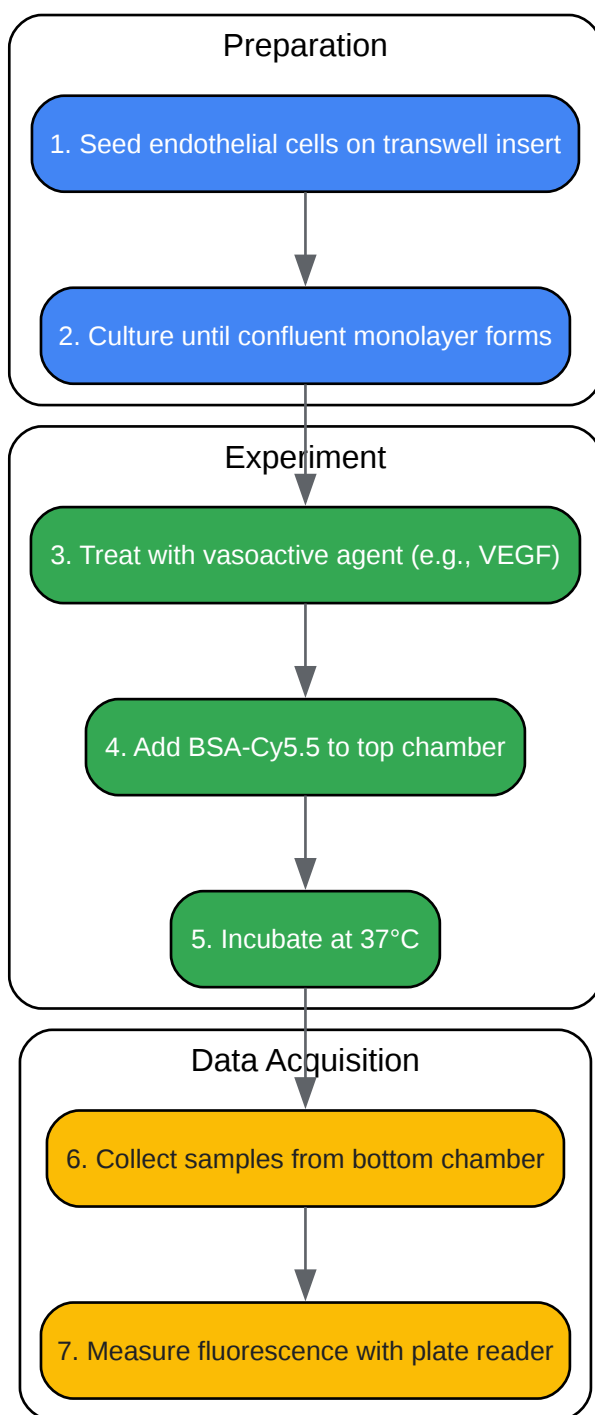
Materials:

- Transwell inserts (e.g., 24-well format with porous membrane)
- Endothelial cells (e.g., HUVECs)

- Endothelial cell growth medium
- BSA-Cy5.5
- Vasoactive agent (e.g., VEGF, histamine) to induce permeability
- Plate reader capable of measuring NIR fluorescence

Procedure:

- **Create Endothelial Monolayer:** Seed endothelial cells onto the top of the transwell inserts and culture until a confluent, tight monolayer is formed. This creates a barrier between the top and bottom chambers.
- **Induce Permeability:** Treat the endothelial monolayer with a vasoactive agent (e.g., VEGF) for an appropriate duration (e.g., 2-24 hours) to induce gaps between cells. Include an untreated monolayer as a control.
- **Add Probe:** Add BSA-Cy5.5 to the top chamber (the "vascular" side) of both the treated and control wells.
- **Incubation:** Incubate the plate at 37°C.
- **Measure Leakage:** At various time points (e.g., 15, 30, 60, 120 minutes), collect a sample from the bottom chamber (the "interstitial" side).
- **Quantify:** Measure the fluorescence intensity of the samples from the bottom chamber using a plate reader. An increase in fluorescence in the bottom chamber corresponds to higher permeability of the endothelial monolayer.



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Caption: Workflow for an in vitro vascular permeability transwell assay.

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